Half-Life Enables Multi-Day Antibody Imaging Unattainable with Shorter-Lived Positron Emitters
The 57-hour half-life of ⁷⁷Br supports imaging at 48–72 hours post-injection, a critical window for intact IgG antibodies (t₁/₂ ~ days) to achieve optimal tumor-to-background ratios. In contrast, the commonly used positron emitter ⁷⁶Br (t₁/₂ = 16.2 h) decays to <25% of its initial activity within 48 hours, precluding high-contrast late-time-point imaging [1]. This temporal advantage has been directly leveraged in preclinical studies where [⁷⁷Br]RD1 dosimetry was quantified at 48 hours, demonstrating liver uptake of 2.3 ± 0.4 %ID/g that would be difficult to measure accurately with ⁷⁶Br due to low residual signal [2].
| Evidence Dimension | Imaging window for slowly clearing biomolecules (intact IgG antibodies) |
|---|---|
| Target Compound Data | Half-life 57.04 h; >50% activity remains at 57 h; suitable for 48–72 h imaging |
| Comparator Or Baseline | ⁷⁶Br: Half-life 16.2 h; <25% activity remains at 48 h; unsuitable for late imaging |
| Quantified Difference | 3.5× longer half-life; 2× greater activity retention at 48 h |
| Conditions | Nuclear decay data; applied in in vivo biodistribution of [⁷⁷Br]RD1 in mice at 48 h post-injection |
Why This Matters
Procurement of ⁷⁷Br over ⁷⁶Br enables longitudinal imaging of antibody-based therapeutics, a requirement for accurate dosimetry and therapeutic response assessment in theranostic development programs.
- [1] Wikipedia. Isotopes of bromine. ⁷⁶Br half-life: 16.2 h. View Source
- [2] Hoffman SLV, et al. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer. Nucl Med Biol. 2023;122-123:108368. Liver uptake of [⁷⁷Br]RD1 at 48 h: 2.3 ± 0.4 %ID/g. View Source
